N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by its unique structure, which includes two isobutyl groups and an isopropyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide typically involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(propan-2-yl)benzenesulfonamide
- N,N-diethyl-4-(propan-2-yl)benzenesulfonamide
- N,N-bis(2-methylpropyl)-4-methylbenzenesulfonamide
Uniqueness
N,N-bis(2-methylpropyl)-4-(propan-2-yl)benzenesulfonamide is unique due to the presence of two isobutyl groups and an isopropyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H29NO2S |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO2S/c1-13(2)11-18(12-14(3)4)21(19,20)17-9-7-16(8-10-17)15(5)6/h7-10,13-15H,11-12H2,1-6H3 |
InChI Key |
CVJQOLXWXFEAGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.